molecular formula C17H23N3O3S B248805 1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine

1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine

Cat. No. B248805
M. Wt: 349.4 g/mol
InChI Key: RXCFZSSPHCJACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine, also known as MPSMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPSMP is a piperazine derivative that has been synthesized using a specific method.

Mechanism of Action

1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine exerts its effects through various mechanisms of action. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has also been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane. 1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been shown to have a high affinity for dopamine receptors and has been studied for its potential use in the treatment of addiction.
Biochemical and Physiological Effects:
1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. 1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has also been shown to increase the expression of antioxidant enzymes and decrease oxidative stress. 1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been shown to have a high affinity for dopamine receptors and has been studied for its potential use in the treatment of addiction.

Advantages and Limitations for Lab Experiments

1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity. 1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been extensively studied and has been shown to have various potential applications in scientific research. However, the limitations of 1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine include its high cost and limited availability.

Future Directions

There are several future directions for the study of 1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine. It can be studied further for its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine can also be studied for its potential use in the treatment of addiction. Further studies can be conducted to investigate the mechanisms of action of 1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine and its biochemical and physiological effects. 1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine can also be studied for its potential use as a neuroprotective agent and as a treatment for other diseases and disorders.

Synthesis Methods

1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine can be synthesized using a specific method that involves the reaction of 1-(4-methoxyphenyl)sulfonyl-4-(1-methyl-1H-pyrrol-2-yl)piperazine with formaldehyde. The reaction takes place in the presence of a catalyst and results in the formation of 1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine. The synthesis method has been optimized to produce high yields of 1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine with high purity.

Scientific Research Applications

1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antifungal, and antibacterial properties. 1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has also been studied for its potential use as a neuroprotective agent and as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been shown to have a high affinity for dopamine receptors and has been studied for its potential use in the treatment of addiction.

properties

Product Name

1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine

InChI

InChI=1S/C17H23N3O3S/c1-18-9-3-4-15(18)14-19-10-12-20(13-11-19)24(21,22)17-7-5-16(23-2)6-8-17/h3-9H,10-14H2,1-2H3

InChI Key

RXCFZSSPHCJACV-UHFFFAOYSA-N

SMILES

CN1C=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN1C=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.